molecular formula C6H11NO2 B15220706 (R)-3-(Azetidin-2-yl)propanoic acid

(R)-3-(Azetidin-2-yl)propanoic acid

Cat. No.: B15220706
M. Wt: 129.16 g/mol
InChI Key: NPRCJSCTYUQOTK-RXMQYKEDSA-N
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Description

(R)-3-(Azetidin-2-yl)propanoic acid is a chiral, four-membered nitrogen-containing heterocycle (azetidine) fused with a short-chain propanoic acid. This structure makes it a valuable, rigid building block in organic synthesis and medicinal chemistry, particularly for creating novel pharmacophores and constraining the conformation of peptide chains . Azetidine scaffolds are increasingly recognized as privileged structures in drug discovery due to their potential for enhancing potency, improving metabolic stability, and modifying physicochemical properties . The (R)-enantiomer provides a specific, three-dimensional configuration that is crucial for achieving selective interactions with biological targets, such as enzymes and receptors . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its primary value lies in its application in peptidomimetics, where it can serve as a proline or other amino acid surrogate to restrict molecular flexibility and explore structure-activity relationships . Furthermore, azetidine derivatives are investigated for a wide spectrum of biological activities beyond traditional antibiotic applications, including as potential anticancer, antitubercular, and enzyme inhibitory agents . The propanoic acid side chain offers a versatile handle for further synthetic elaboration through amide bond formation or esterification. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-[(2R)-azetidin-2-yl]propanoic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1

InChI Key

NPRCJSCTYUQOTK-RXMQYKEDSA-N

Isomeric SMILES

C1CN[C@@H]1CCC(=O)O

Canonical SMILES

C1CNC1CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Azetidin-2-yl)propanoic acid typically involves the construction of the azetidine ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under basic conditions to form the azetidine ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-3-(Azetidin-2-yl)propanoic acid may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic resolution to achieve the desired chirality. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Azetidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the azetidine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of azetidine.

    Reduction: Reduced azetidine derivatives.

    Substitution: N-substituted azetidine derivatives.

Scientific Research Applications

®-3-(Azetidin-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel antibiotics and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-(Azetidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity enable it to form stable complexes with these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between (R)-3-(Azetidin-2-yl)propanoic acid and related compounds:

Compound Name Substituent/Group Biological Activity Molecular Formula Molecular Weight (g/mol) Key Features Source
(R)-3-(Azetidin-2-yl)propanoic acid Azetidin-2-yl Not explicitly reported C₆H₁₁NO₂ 145.16 Chiral, rigid azetidine ring Target
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichlorophenyl Antimicrobial (E. coli, S. aureus) C₉H₈Cl₂O₃ 247.07 Chlorinated aromatic substituent
3-(Methylthio)propanoic acid methyl ester Methylthio, methyl ester Aroma compound (pineapple) C₅H₁₀O₂S 134.19 Volatile ester, sulfur-containing
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl, amino Specifications only C₈H₁₀N₂O₂ 166.18 Pyridine ring, amino group
2-(Azetidin-3-yl)-2-methylpropanoic acid Azetidin-3-yl, methyl Not reported C₇H₁₃NO₂ 143.18 Branched methyl group on azetidine
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran-2-one Moderate antifungal (A. niger) C₈H₈O₄ 168.15 Pyran-derived lactone substituent
Key Observations:
  • Azetidine vs. Azetidines are less common in natural products but are increasingly used in drug design due to their metabolic stability .
  • Chirality: The (R)-configuration of the target compound may influence its bioactivity, as seen in other chiral propanoic acid derivatives (e.g., enantiomeric inhibitors in ).
  • Functional Groups: Carboxylic acids (target compound) are less volatile than esters (e.g., 3-(methylthio)propanoic acid esters in ), making them more suitable for pharmaceutical applications.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (145.16 g/mol) is smaller than pyridine derivatives (166.18 g/mol, ) and may exhibit better membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-(Azetidin-2-yl)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution using bromopropanoic acid derivatives and azetidine precursors. For example, 3-bromopropanoic acid reacts with (R)-azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the target molecule .
  • Enantiomeric Purity : Chiral chromatography (e.g., HPLC with a chiral stationary phase like amylose tris(3,5-dimethylphenylcarbamate)) is recommended. Absolute configuration can be confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How should researchers characterize the physicochemical properties of (R)-3-(Azetidin-2-yl)propanoic acid?

  • Methodological Answer :

  • Key Parameters :
  • pKa : Determined via potentiometric titration in aqueous/organic solvent mixtures.
  • Solubility : Assessed using shake-flask methods in buffers (pH 1–7.4) .
  • Stability : Conduct accelerated degradation studies under heat, light, and humidity (ICH guidelines).
  • Instrumentation : NMR (¹H/¹³C), FT-IR, and mass spectrometry (HRMS) for structural validation .

Advanced Research Questions

Q. What strategies mitigate low yields in the synthesis of (R)-3-(Azetidin-2-yl)propanoic acid?

  • Methodological Answer :

  • Yield Optimization :
  • Use tert-butyl esters to protect the carboxylic acid during synthesis, reducing side reactions .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Data Contradiction Analysis : Compare yields across reaction scales (e.g., microwaves vs. conventional heating) and solvents (DMF vs. THF). For example, microwaves improve reaction homogeneity and reduce time, increasing yields by 15–20% .

Q. How does (R)-3-(Azetidin-2-yl)propanoic acid interact with biological targets, and what assays are suitable for studying these interactions?

  • Methodological Answer :

  • Target Identification :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies with proteases or kinases).
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
  • Mitochondrial Targeting : Link the compound to lipophilic cations (e.g., triphenylphosphonium) to exploit mitochondrial membrane potential. Monitor localization via confocal microscopy with MitoTracker dyes .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodological Answer :

  • Experimental Design :
  • Compare in vitro (e.g., liver microsomes) and in vivo (rodent pharmacokinetics) data.
  • Use isotopically labeled analogs (e.g., ¹³C) to track metabolic pathways via LC-MS/MS .
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., cytochrome P450 isoforms) contributing to discrepancies .

Safety and Compliance

Q. What safety protocols are critical when handling (R)-3-(Azetidin-2-yl)propanoic acid?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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